Titanium nitride

Overview

Description

Titanium Nitride (TiN) is a chemical compound widely used in coating objects . It is known for its gold color and is less expensive than most other compounds with similar chemical properties . It has a molar mass of 61.874g/mol and is odorless . It is highly durable, has a crystal structure similar to sodium chloride, and is resistant to reactions with acids and bases .

Synthesis Analysis

Titanium nitride is produced from a metallic element (Titanium) and a non-metallic element (Nitride). The two methods commonly used to coat titanium nitride film are the physical vapor deposition (PVD) method and the chemical vapor deposition (CVD) method . Other methods include reacting titanium metal powder with sodium azide and heating titanium oxide with carbon powder in the presence of nitrogen .Molecular Structure Analysis

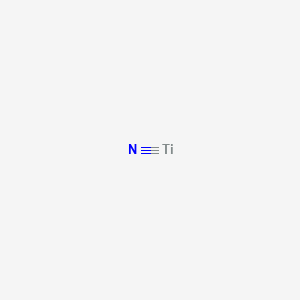

The molecular structure of Titanium Nitride is represented by the formula NTi . It has a molecular weight of 61.874 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The formation of Titanium Nitride involves various chemical reactions. For instance, the discrete mode of synthesis includes two factors accelerating mechanochemical reactions in the Ti-N synthesis: structural (grinding of metallic reagent and formation of interfacial areas) and kinetic (accumulation of excess energy stored in the formed structural defects in metallic reagent) .Physical And Chemical Properties Analysis

Titanium Nitride is a hard ceramic material with a metallic luster . It is known for its high hardness, wear resistance, and chemical stability . It is often used as a coating for various materials, including metal and ceramic surfaces, to enhance their durability and performance .Scientific Research Applications

Plasmonic Metals Alternative

Titanium Nitride (TiN) is a promising alternative to traditional plasmonic metals due to its ability to overcome cost limitations and maintain plasmonic behavior at lower temperatures . It has garnered significant attention due to its exceptional characteristics and versatile applications in modern technologies .

Solar Energy Acquisition

TiN is being used in the field of solar energy acquisition . Its unique properties make it an effective material for solar absorbers .

Energy Storage

TiN has applications in the field of energy storage . It’s being used in Lithium-ion batteries (LIBs) as an anode material .

Photocatalysis

TiN is used in photocatalysis . Its exceptional combination of thermal and chemical stability, along with its plasmonic activity, makes it a suitable candidate for this application .

Electrochemical Sensing

TiN demonstrates its prowess in the field of electrochemical sensing . It’s used in sensors for electroanalysis .

Biomedical Implants

TiN is used in biomedical implants . Its unique properties make it a suitable material for this application.

Protective Coatings

TiN is widely used in protective coatings . Its high thermal and chemical stability makes it an ideal material for this purpose .

Heat-Assisted Magnetic Recording (HAMR)

TiN is used in heat-assisted magnetic recording (HAMR) . Its plasmonic quality and thermal stability make it a promising candidate for this application .

Each of these fields presents unique challenges and opportunities for further research and improvement. The extensive technological applications of TiN will undoubtedly inspire further exploration and innovation in using TiN for advancing cutting-edge technologies .

Mechanism of Action

Target of Action

Titanium Nitride (TiN) is an extremely hard ceramic material often used as a physical vapor deposition (PVD) coating on various substrates such as titanium alloys, steel, carbide, and aluminum components . The primary targets of TiN are these substrate materials, where it serves to enhance their surface properties .

Mode of Action

TiN interacts with its targets by forming a thin coating on their surfaces . This coating improves the hardness and protects the cutting and sliding surfaces of the substrates . It also serves decorative purposes due to its golden appearance and acts as a non-toxic exterior for medical implants . In most applications, a coating of less than 5 micrometers is applied .

Biochemical Pathways

While TiN is primarily used in industrial applications, it has also been studied in the context of biological systems. For instance, in a study involving human periodontal ligament stem cells, the TLR4/MyD88/NF-κB p65/NLRP3 pathway was found to be modulated by TiN-coated titanium disks . This modulation resulted in the suppression of inflammation and acceleration of extracellular matrix apposition .

Pharmacokinetics

A study on laser-synthesized tin nanoparticles evaluated their safety, biodistribution, and pharmacokinetics . The study found that both as-synthesized and polyethylene glycol (PEG)-coated TiN nanoparticles were safe in vitro and in vivo .

Result of Action

The application of TiN results in enhanced surface properties of the substrate materials. It increases their hardness, protects their cutting and sliding surfaces, and improves their aesthetic appeal . In a biological context, TiN has been found to suppress inflammation and accelerate extracellular matrix apposition .

Action Environment

The action of TiN can be influenced by various environmental factors. For instance, the formation of TiN nanotubes has been found to be significantly influenced by the amount of tetrabutyl titanate (TBT) and the heating rate of pre-oxidation . Additionally, the atomic structure evolution of TiN during dynamic oxidation has been shown to be influenced by both crystal orientation and surface curvature .

Future Directions

Titanium Nitride has garnered significant attention due to its exceptional characteristics and versatile applications in modern technologies . It is a promising alternative to traditional plasmonic metals due to its ability to overcome cost limitations and maintain plasmonic behavior at lower temperatures . Its synthesis strategies and extensive technological applications will undoubtedly inspire further exploration and innovation in using TiN for advancing cutting-edge technologies .

properties

IUPAC Name |

azanylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTOMJZYCJJWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiN, NTi | |

| Record name | Titanium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067109 | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.874 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Titanium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanium nitride | |

CAS RN |

11116-16-8, 25583-20-4 | |

| Record name | Titanium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium mononitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25583-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025583204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)